4-Bromo-3-(methoxymethyl)benzoic acid

Medicinal Chemistry Autoimmune Disease Oxadiazole Synthesis

SAR-driven PROTAC and oxadiazole programs often stall due to the lack of a single scaffold enabling sequential, chemoselective derivatizations at three distinct positions. 4-Bromo-3-(methoxymethyl)benzoic acid (CAS 1141473-98-4) resolves this with its orthogonal functional groups-carboxylic acid, masked benzyl alcohol (methoxymethyl ether), and aryl bromide-allowing independent conjugation of target ligand, E3 ligase ligand, and linker. Key advantages: (1) Late-stage methoxymethyl deprotection reveals a hydroxymethyl group without side reactions at the carboxylic acid; (2) Suzuki coupling at the 4-bromo position enables rapid library diversification; (3) Typical purity ≥97% with batch-specific COA ensures reproducibility. Reliable supply across mg-to-gram scales supports FBDD exploration and API intermediate campaigns.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Cat. No. B8255094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(methoxymethyl)benzoic acid
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyIEHZTVIQYVJWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(methoxymethyl)benzoic acid: Dual-Functionalized Aromatic Scaffold


4-Bromo-3-(methoxymethyl)benzoic acid (CAS 1141473-98-4) is a trisubstituted aromatic scaffold classified as a halogenated benzoic acid derivative . It features a bromine atom at the 4-position for metal-catalyzed cross-coupling and a methoxymethyl ether (-CH2OCH3) at the 3-position, which serves as a latent functional group handle [1]. This specific 3,4-substitution pattern is a key differentiator from other regioisomers and enables sequential, orthogonal derivatization strategies [2].

Orthogonal handles for sequential derivatization
Regiospecific 3,4-substitution pattern
Supports metal-catalyzed cross-coupling

4-Bromo-3-(methoxymethyl)benzoic acid: Orthogonal Functionality Advantage


Generic substitution with simpler analogs like 4-bromo-3-methylbenzoic acid or 4-bromo-3-methoxybenzoic acid fails in complex synthetic sequences because the methoxymethyl group is not a simple inert substituent; it is a protected hydroxymethyl group . This allows the scaffold to act as a 'masked' benzyl alcohol, enabling late-stage deprotection and further functionalization under conditions that would be incompatible with a free hydroxyl group. The specific spatial arrangement of the bromine atom relative to this masked group is critical for the synthesis of bioactive oxadiazole derivatives targeting autoimmune diseases, where the substitution pattern directly impacts biological activity [1]. Modifying the position of either group changes the molecular geometry and electronic properties, which can disrupt target binding or alter the synthetic route's regioselectivity [2].

Masked alcohol strategy
Simpler analogs without the methoxymethyl ether may not support late-stage deprotection-dependent routes.
Regiospecific scaffold
Altering the bromine or masked group position may shift cross-coupling regioselectivity and scaffold geometry.

4-Bromo-3-(methoxymethyl)benzoic acid: Data-Driven Differentiation


Strategic Intermediate in a Patented Drug Synthesis Pathway

This compound is specifically claimed as a key reactant in the synthesis of oxadiazole derivatives for treating autoimmune diseases like multiple sclerosis (Patent WO2010112461A1) [1]. Unlike generic aryl bromides, it reacts with oxalyl chloride to form a crucial intermediate, demonstrating a documented role in a high-value pharmaceutical synthesis route that simpler analogs like 4-bromo-3-methylbenzoic acid cannot fulfill due to the lack of the necessary masked functional group [2].

Synthetic utility
Reported
Only target compound has methoxymethyl group required for patented oxadiazole synthesis
Key intermediate for oxadiazole-based autoimmune disease research models
Reaction with oxalyl chloride as per patent example
Medicinal Chemistry Autoimmune Disease Oxadiazole Synthesis

Purity and Quality Control Benchmarks from Commercial Suppliers

Commercial availability with defined purity standards is a practical differentiator. Supplier Bidepharm offers this compound at a standard purity of 95%, with batch-specific quality control data including NMR, HPLC, and GC . In contrast, a closely related analog, (4-Bromo-3-(methoxymethyl)phenyl)boronic acid (CAS 2225173-34-0), is offered by suppliers like Achemblock at a 95% purity, but its higher molecular weight (244.88 g/mol) and different functional group make it unsuitable for the same carboxylate-based coupling reactions . The target compound's consistent commercial purity reduces the need for in-house purification, saving time and resources.

Commercial purity
Data to verify
95%
Standard purity with QC data (NMR, HPLC, GC) supports procurement
Functional group (COOH vs B(OH)2) dictates reactivity, not interchangeability
Chemical Procurement Quality Control Analytical Chemistry

Divergent Reactivity from a Regioisomeric Scaffold

The compound's regioisomeric cousin, 4-(bromomethyl)-3-methoxybenzoic acid (CAS 118684-13-2), is synthesized via side-chain bromination, a process detailed in patent DE19531164A1 for preparing peptide leukotriene antagonists [1]. The key difference lies in the reactivity: the target compound possesses an aryl bromide for Pd-catalyzed couplings, while the regioisomer has a benzylic bromide, which is highly reactive towards nucleophilic substitution. This fundamental difference in reaction chemistry means the compounds are not interchangeable and are used in orthogonal synthetic strategies [2]. Choosing the wrong isomer would lead to a completely different reaction pathway and product.

Reactivity type
Class-level
Aryl bromide (sp2) for Suzuki coupling vs. benzylic bromide (sp3) for SN2
Select regioisomer carefully; reactivity mismatch disrupts synthetic route
Orthogonal chemistry; not interchangeable
Organic Synthesis Cross-Coupling Regioselectivity

4-Bromo-3-(methoxymethyl)benzoic acid: High-Value Application Scenarios


S1P Receptor Modulator Synthesis for Autoimmune Disease

This compound is the documented starting material for synthesizing oxadiazole derivatives explored as treatments for multiple sclerosis [1]. In this context, the 3-methoxymethyl group is not just a placeholder but a necessary structural feature for the final pharmacophore, making this specific scaffold irreplaceable for any group following the patented SAR development pathway [2].

Orthogonal PROTAC Linker System Development

The scaffold's orthogonal functional groups (carboxylic acid, masked alcohol, and aryl halide) are ideal for constructing PROTACs where sequential, chemoselective conjugations are required [1]. For instance, the carboxylic acid can be attached to a ligand for the target protein, the unmasked alcohol to an E3 ligase ligand, and the aryl bromide can be used for late-stage diversification. Simpler analogs lacking one of these handles cannot support this three-point derivatization strategy [2].

Fragment-Based Drug Discovery Libraries

In FBDD, the ability to easily generate diverse analogs from a single core is valuable. This compound can be elaborated via Suzuki coupling at the bromide, and then the methoxymethyl group can be deprotected to an alcohol and further oxidized to an aldehyde for reductive amination [1]. This three-step diversification sequence from a single, commercially available fragment provides a higher degree of chemical space exploration compared to simpler, mono-functionalized benzoic acids [2].

Application
Selection Property
Validation Focus
S1P receptor modulator studies
Orthogonal functional handles (aryl bromide, masked alcohol)
Pharmacophore elaboration via deprotection and coupling
Orthogonal PROTAC linker development
Three orthogonal reactive sites
Chemoselective conjugation sequence validation
Fragment-based library diversification
Sequential derivatization capacity
Three-step diversification (Suzuki, deprotection, reductive amination)
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